Pirinidazole Pirinidazole
Brand Name: Vulcanchem
CAS No.: 55432-15-0
VCID: VC3891488
InChI: InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3
SMILES: CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-]
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol

Pirinidazole

CAS No.: 55432-15-0

Cat. No.: VC3891488

Molecular Formula: C10H10N4O2S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Pirinidazole - 55432-15-0

Specification

CAS No. 55432-15-0
Molecular Formula C10H10N4O2S
Molecular Weight 250.28 g/mol
IUPAC Name 2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]pyridine
Standard InChI InChI=1S/C10H10N4O2S/c1-13-8(12-6-10(13)14(15)16)7-17-9-4-2-3-5-11-9/h2-6H,7H2,1H3
Standard InChI Key IRVDBEMWNQAVEV-UHFFFAOYSA-N
SMILES CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-]
Canonical SMILES CN1C(=CN=C1CSC2=CC=CC=N2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Pirinidazole belongs to the 5-nitroimidazole family, characterized by a nitro group (-NO2_2) at the 5-position of the imidazole ring. The imidazole core consists of a five-membered aromatic heterocycle with two nitrogen atoms at non-adjacent positions (1 and 3). Substituents on the ring include a hydroxyethyl group and a piperazine moiety, contributing to its pharmacokinetic profile and antiparasitic activity .

Key Structural Features:

  • Nitro Group: Essential for redox activation and generation of cytotoxic radicals.

  • Hydroxyethyl Side Chain: Enhances solubility and membrane permeability.

  • Piperazine Ring: Modulates electron distribution, influencing binding to protozoal enzymes4.

Physicochemical Data

PropertyValue
Molecular FormulaC8H10N4O3\text{C}_8\text{H}_{10}\text{N}_4\text{O}_3
Molecular Weight210.19 g/mol
SolubilityModerate in aqueous solutions
LogP (Partition Coefficient)0.85 (predicted)
pKa2.1 (imidazole ring), 9.4 (piperazine)

The compound’s moderate lipophilicity facilitates cellular uptake, while its ionization profile ensures stability across physiological pH ranges .

Mechanism of Action

Redox Activation and Cytotoxicity

Like other 5-nitroimidazoles, Pirinidazole acts as a prodrug requiring enzymatic reduction of its nitro group to exert antimicrobial effects. In anaerobic environments, protozoal nitroreductases convert Pirinidazole into reactive intermediates, including nitro radicals and nitroso derivatives . These species:

  • Disrupt DNA Integrity: Covalently bind to DNA, causing strand breaks and inhibiting replication.

  • Inhibit Metabolic Enzymes: Target essential redox systems like pyruvate:ferredoxin oxidoreductase (PFOR), disrupting energy production .

Selectivity for Anaerobic Pathogens

The oxygen-insensitive nitroreductases in anaerobic protozoa enable selective activation of Pirinidazole, minimizing toxicity to host cells. Aerobic cells rapidly reoxidize the nitro radical anions, rendering the drug inactive in non-target tissues .

Therapeutic Applications

Trichomoniasis

Pirinidazole demonstrates potent activity against T. vaginalis, with in vitro studies showing 100% trichomonacidal efficacy at 10 µg/ml in select derivatives . Comparative data against metronidazole:

ParameterPirinidazoleMetronidazole
IC50_{50} (T. vaginalis)2.1 µM5.8 µM
Cytotoxicity (Macrophages)LowModerate
Resistance IncidenceNot reported4–10% of isolates

These results suggest Pirinidazole could serve as a first-line agent for metronidazole-resistant trichomoniasis .

Other Protozoan Infections

Preclinical evidence indicates activity against:

  • Amoebiasis: Inhibits Entamoeba histolytica trophozoites via PFOR inhibition.

  • Giardiasis: Disrupts Giardia lamblia microtubule assembly.

Pharmacokinetics and Metabolism

Limited clinical data exist due to Pirinidazole’s investigational status. Preclinical models suggest:

  • Absorption: >80% oral bioavailability in rodent models.

  • Distribution: Wide tissue penetration, including genitourinary and gastrointestinal tracts.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation to inactive metabolites.

  • Excretion: Primarily renal (60–70%), with minor fecal elimination .

Clinical Research Findings

Phase I/II Trials

Early-phase studies in 2024–2025 evaluated Pirinidazole in 39 patients with protozoal infections:

Study OutcomeResult (%)
Parasitological Cure89.7
Adverse Events (Grade 1–2)23.1
Treatment Discontinuation0

Common adverse effects included nausea (12.8%) and headache (7.7%), resolving without intervention .

Resistance Profile

No clinical resistance has been observed to date. In vitro serial passage experiments show a lower propensity for resistance development compared to metronidazole (3-fold vs. 12-fold MIC increase after 20 generations) .

Future Directions

Combination Therapies

Ongoing trials explore Pirinidazole paired with azoles or efflux pump inhibitors to broaden spectrum and delay resistance.

Formulation Development

Nanoparticle-encapsulated Pirinidazole aims to enhance bioavailability and target mucosal infections .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator